
Allyl2-(2-bromo-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl2-(2-bromo-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromo group and the allyl ester functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl2-(2-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole followed by esterification. One common method is the bromination of 1H-indole at the 2-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 2-bromo-1H-indole is then reacted with allyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Allyl2-(2-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The indole ring can undergo oxidation to form oxindole derivatives.
Reduction Reactions: The bromo group can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of 2-substituted indole derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of hydrogenated indole derivatives.
Scientific Research Applications
Allyl2-(2-bromo-1H-indol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Chemical Biology: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Allyl2-(2-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-indole: Lacks the allyl ester functionality but shares the bromo-indole core.
Allyl2-(1H-indol-3-yl)acetate: Lacks the bromo group but has the allyl ester functionality.
2-Chloro-1H-indole: Similar to 2-bromo-1H-indole but with a chloro group instead of a bromo group.
Uniqueness
Allyl2-(2-bromo-1H-indol-3-yl)acetate is unique due to the presence of both the bromo group and the allyl ester functionality. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
prop-2-enyl 2-(2-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H12BrNO2/c1-2-7-17-12(16)8-10-9-5-3-4-6-11(9)15-13(10)14/h2-6,15H,1,7-8H2 |
InChI Key |
RHGNEUDVHYGJHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC1=C(NC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


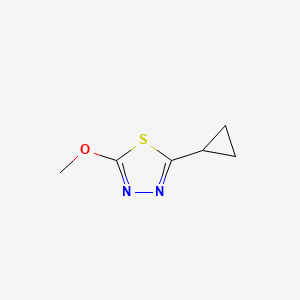
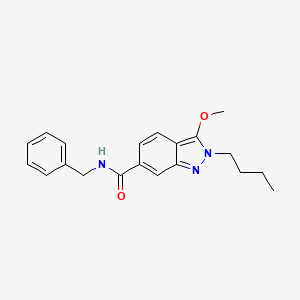
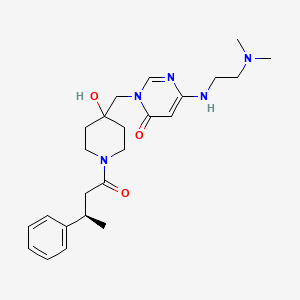
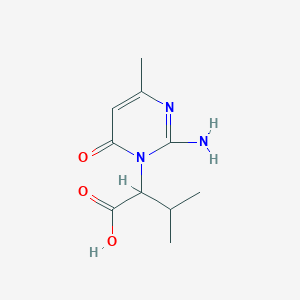
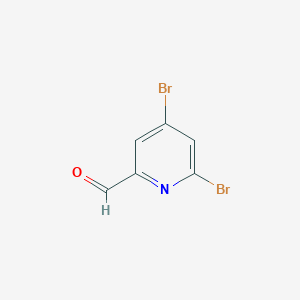
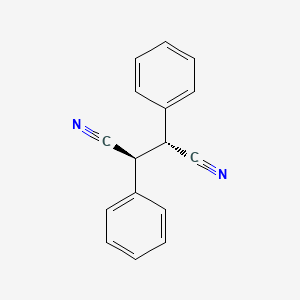
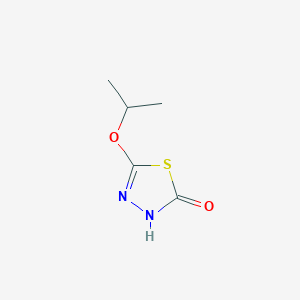
![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)

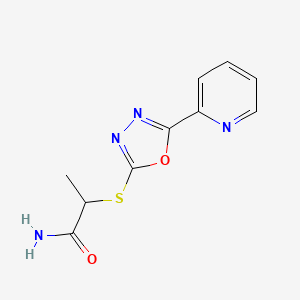
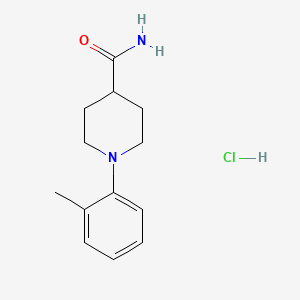

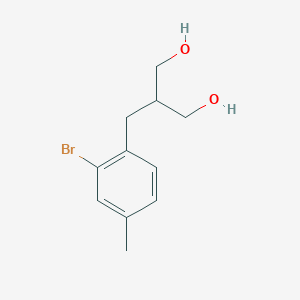
![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)
